REACTION_CXSMILES
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[NH2:1][C:2]1[C:11]2[O:10][CH:9]([CH3:12])[CH2:8][CH2:7][C:6]=2[C:5]([CH3:13])=[CH:4][CH:3]=1.Cl.[N:15]([O-])=O.[Na+].S([O-])([O-])=O.[Na+].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[Cl-].[K+]>O>[NH:1]([C:2]1[C:11]2[O:10][CH:9]([CH3:12])[CH2:8][CH2:7][C:6]=2[C:5]([CH3:13])=[CH:4][CH:3]=1)[NH2:15] |f:2.3,4.5.6,7.8.9,10.11|
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Name
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|
Quantity
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23 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=2CCC(OC21)C)C
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Name
|
|
Quantity
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60 mL
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Type
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reactant
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Smiles
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Cl
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Name
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ice water
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Quantity
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120 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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9.9 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
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120 g
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Type
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reactant
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Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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450 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
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22.6 g
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Type
|
reactant
|
Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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125 g
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Type
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reactant
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Smiles
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[Cl-].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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stirred to room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Then the mixture was cooled to 0° C.
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Type
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STIRRING
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Details
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The resulting mixture was stirred at 0° C. for 30 minutes
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Duration
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30 min
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Type
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STIRRING
|
Details
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stirred at room temperature for three hours
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Duration
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3 h
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Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature for 18 hours
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Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
The stirred mixture was heated to 75° C.
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Type
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STIRRING
|
Details
|
the mixture was stirred at 75° C. for 15 minutes
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Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
chilled to 0° C.
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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The solid was dried
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Type
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ADDITION
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Details
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mixed with 300 ml of methanol
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Type
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STIRRING
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Details
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The resulting slurry was stirred
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Type
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TEMPERATURE
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Details
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cooled to -10° C. while excess anhydrous hydrogen chloride
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Type
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ADDITION
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Details
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was added
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Type
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STIRRING
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Details
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The resulting mixture was stirred to 5° C.
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Type
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CUSTOM
|
Details
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the methanol was evaporated
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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DRY_WITH_MATERIAL
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Details
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The extract was dried (MgSO4)
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to dryness at 25° C.
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Name
|
|
Type
|
product
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Smiles
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N(N)C1=CC=C(C=2CCC(OC21)C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |